molecular formula C8H15N5 B14883064 N2-(2-aminoethyl)-N4,N4-dimethylpyrimidine-2,4-diamine

N2-(2-aminoethyl)-N4,N4-dimethylpyrimidine-2,4-diamine

Cat. No.: B14883064
M. Wt: 181.24 g/mol
InChI Key: XPFPIWSOWNVAQX-UHFFFAOYSA-N
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Description

N2-(2-aminoethyl)-N4,N4-dimethylpyrimidine-2,4-diamine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with aminoethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-aminoethyl)-N4,N4-dimethylpyrimidine-2,4-diamine typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method includes the reaction of 2,4-dichloropyrimidine with N,N-dimethyl-1,2-ethanediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N2-(2-aminoethyl)-N4,N4-dimethylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted pyrimidine compounds.

Scientific Research Applications

N2-(2-aminoethyl)-N4,N4-dimethylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(2-aminoethyl)-N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N1,N1’-bis(2-aminoethyl)ethane-1,2-diamine: A similar compound with two aminoethyl groups.

    N,N-dimethyl-1,2-ethanediamine: A simpler analogue with dimethyl and aminoethyl groups.

Uniqueness

N2-(2-aminoethyl)-N4,N4-dimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

2-N-(2-aminoethyl)-4-N,4-N-dimethylpyrimidine-2,4-diamine

InChI

InChI=1S/C8H15N5/c1-13(2)7-3-5-10-8(12-7)11-6-4-9/h3,5H,4,6,9H2,1-2H3,(H,10,11,12)

InChI Key

XPFPIWSOWNVAQX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)NCCN

Origin of Product

United States

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